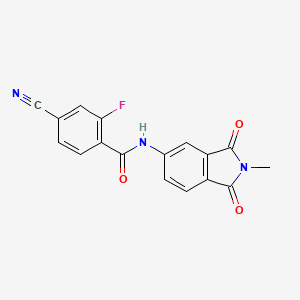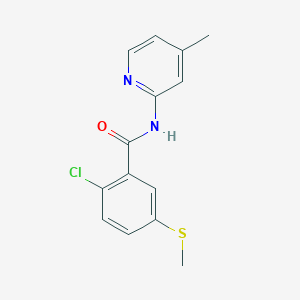
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide, also known as NMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the development of new drugs. In agriculture, this compound has been shown to have herbicidal properties, which can be used to control weeds in crops. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to bind to certain receptors in the body, such as the cannabinoid receptor CB1, which may contribute to its analgesic and anti-tumor activities.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a key role in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells, suggesting its potential as an anti-cancer agent. In addition, this compound has been shown to have analgesic effects, which may be due to its ability to inhibit the activity of COX-2 and bind to CB1 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of potential applications. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Therefore, careful consideration must be given to the appropriate concentration and exposure time when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide. One potential direction is to further investigate its anti-inflammatory and analgesic activities and its potential as a drug for the treatment of inflammatory and pain-related conditions. Another direction is to explore its potential as an anti-cancer agent and its mechanism of action in cancer cells. Additionally, further research could be conducted on the herbicidal properties of this compound and its potential use in agriculture. Finally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as conducting polymers or liquid crystals.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10-8-13(5-6-14(10)18)25-11(2)17(21)19-15-9-12(20(22)23)4-7-16(15)24-3/h4-9,11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOARCLBDXAKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)
![4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4411598.png)

![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)

![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)

![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4411622.png)
![2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4411631.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)
![1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4411643.png)
![4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4411644.png)

![1-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411683.png)